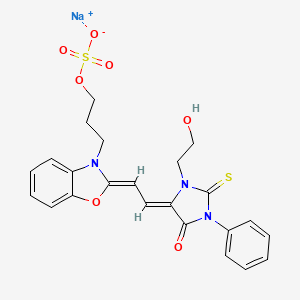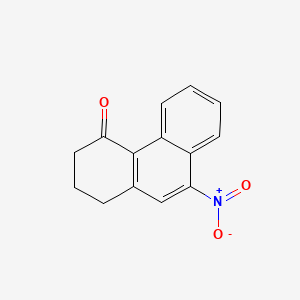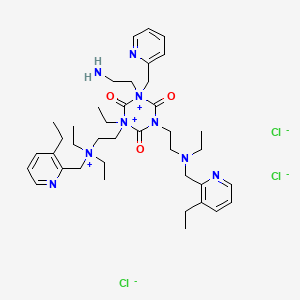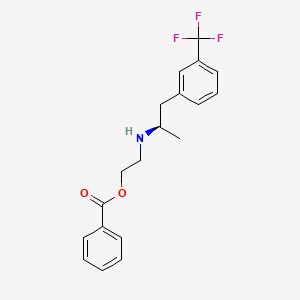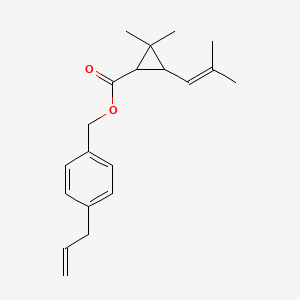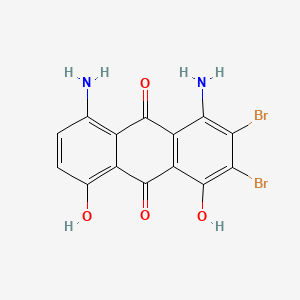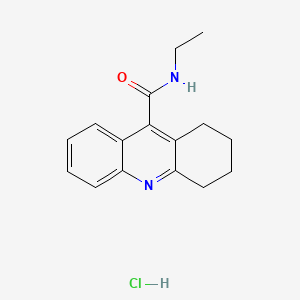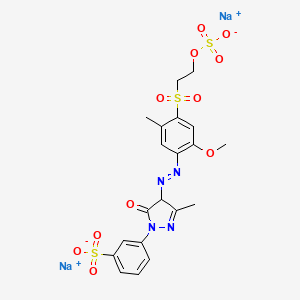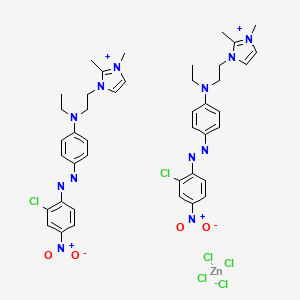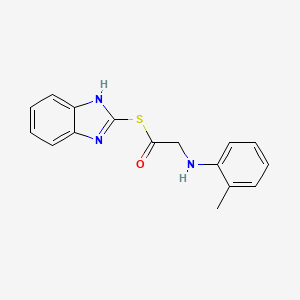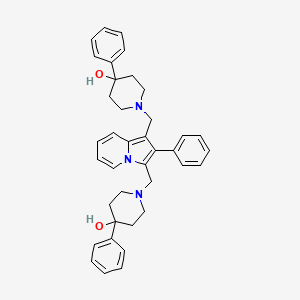
4-Piperidinol, 1,1'-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinol, 1,1’-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-) is a complex organic compound that belongs to the class of piperidinol derivatives This compound is characterized by the presence of a piperidinol group and an indolizine moiety, which are linked through methylene bridges
Vorbereitungsmethoden
The synthesis of 4-Piperidinol, 1,1’-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-) typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indolizine core, followed by the introduction of the piperidinol groups through nucleophilic substitution reactions. The reaction conditions usually require the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic attack. Industrial production methods may involve the optimization of these synthetic routes to increase yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
4-Piperidinol, 1,1’-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperidinol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinol groups can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Piperidinol, 1,1’-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-) has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Piperidinol, 1,1’-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-) involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
4-Piperidinol, 1,1’-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-) can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine core structure and are widely used in medicinal chemistry for their diverse biological activities.
Indolizine derivatives: These compounds contain the indolizine moiety and are known for their potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. The uniqueness of 4-Piperidinol, 1,1’-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-) lies in its combined structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
58892-65-2 |
|---|---|
Molekularformel |
C38H41N3O2 |
Molekulargewicht |
571.7 g/mol |
IUPAC-Name |
1-[[3-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-2-phenylindolizin-1-yl]methyl]-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C38H41N3O2/c42-37(31-14-6-2-7-15-31)19-24-39(25-20-37)28-33-34-18-10-11-23-41(34)35(36(33)30-12-4-1-5-13-30)29-40-26-21-38(43,22-27-40)32-16-8-3-9-17-32/h1-18,23,42-43H,19-22,24-29H2 |
InChI-Schlüssel |
BFXUXSQGSZBDKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CC3=C4C=CC=CN4C(=C3C5=CC=CC=C5)CN6CCC(CC6)(C7=CC=CC=C7)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



